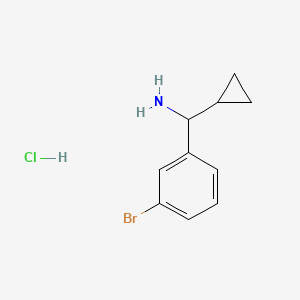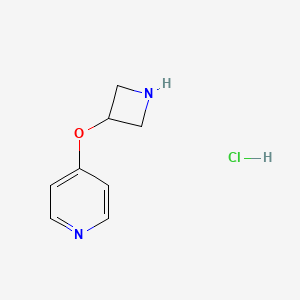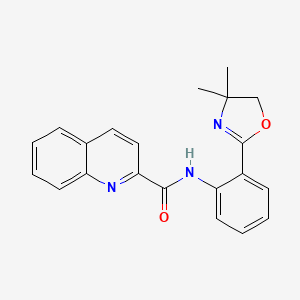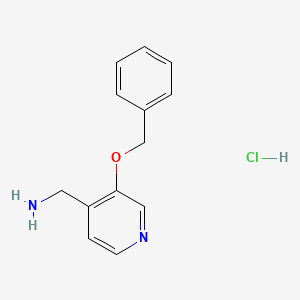![molecular formula C23H26N4O2S B8250014 N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B8250014.png)
N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide” is a chemical entity registered in the PubChem database. This compound is of interest due to its unique chemical properties and potential applications in various scientific fields. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves a series of organic reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves using larger reactors and more efficient purification techniques. The industrial process is designed to be cost-effective while maintaining high purity and yield. Continuous monitoring and quality control are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide include:
- CID 2244 (aspirin)
- CID 5161 (salicylsalicylic acid)
- CID 3715 (indomethacin)
- CID 1548887 (sulindac)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
IUPAC Name |
N-(cyclopropylmethyl)-1-[7-(4-methylphenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-14-4-8-16(9-5-14)18-13-30-20-19(18)25-23(26-22(20)29)27-10-2-3-17(12-27)21(28)24-11-15-6-7-15/h4-5,8-9,13,15,17H,2-3,6-7,10-12H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZQHQHNKLITGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2NC(=NC3=O)N4CCCC(C4)C(=O)NCC5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2NC(=NC3=O)N4CCCC(C4)C(=O)NCC5CC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
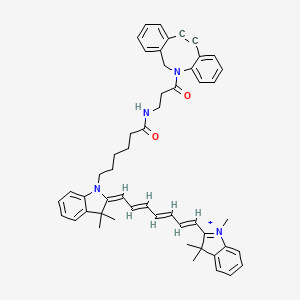

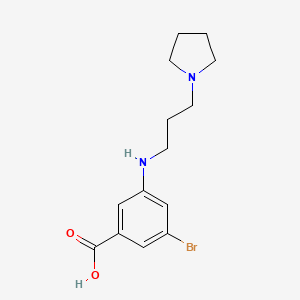


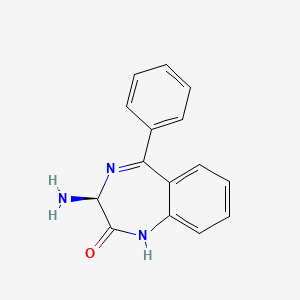

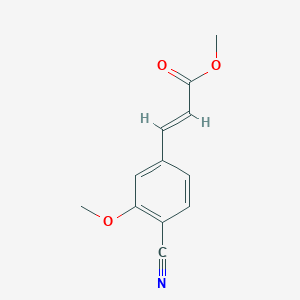
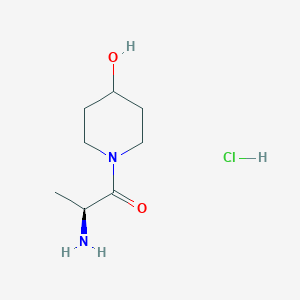
![7-Chloro-1-phenyldibenzo[b,d]furan](/img/structure/B8250008.png)
